molecular formula C14H9Cl2NO5 B14501348 (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate CAS No. 63430-65-9

(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate

Cat. No.: B14501348
CAS No.: 63430-65-9
M. Wt: 342.1 g/mol
InChI Key: CQBAYSKHNRRYHM-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate is an organic compound that features both dichlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate typically involves the reaction of 2,4-dichlorobenzyl alcohol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitrophenyl group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrolysis: The carbonate group can be hydrolyzed in the presence of water and a base to yield 2,4-dichlorobenzyl alcohol and 4-nitrophenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 2,4-Dichlorophenyl)methyl 4-aminophenyl carbonate.

    Hydrolysis: 2,4-Dichlorobenzyl alcohol and 4-nitrophenol.

Scientific Research Applications

(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of enzymes that are crucial for cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl Carbonate: Similar in structure but lacks the dichlorophenyl group.

    2,4-Dichlorophenyl Carbonate: Similar but lacks the nitrophenyl group.

    4-Nitrophenyl Chloroformate: Used as a reagent in the synthesis of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate.

Uniqueness

This compound is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical reactions and applications.

Properties

CAS No.

63430-65-9

Molecular Formula

C14H9Cl2NO5

Molecular Weight

342.1 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C14H9Cl2NO5/c15-10-2-1-9(13(16)7-10)8-21-14(18)22-12-5-3-11(4-6-12)17(19)20/h1-7H,8H2

InChI Key

CQBAYSKHNRRYHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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